molecular formula C13H17NO2S B2489475 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide CAS No. 2415453-68-6

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide

Cat. No.: B2489475
CAS No.: 2415453-68-6
M. Wt: 251.34
InChI Key: OFFBUCZVPVOOIU-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide is a compound that features a thiophene ring, a cyclopropyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved would depend on the nature of these interactions and the specific biological processes affected.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide is unique due to the combination of its structural features, which include a thiophene ring, a cyclopropyl group, and an oxolane ring. This combination of features can impart unique chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-12(10-1-5-16-7-10)14-9-13(3-4-13)11-2-6-17-8-11/h2,6,8,10H,1,3-5,7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBUCZVPVOOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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